4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)-
CAS No.: 80066-81-5
Cat. No.: VC1830742
Molecular Formula: C16H15N3O2S2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80066-81-5 |
|---|---|
| Molecular Formula | C16H15N3O2S2 |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 2-[2-[(Z)-[(10aS)-1,5,10,10a-tetrahydro-[1,3]thiazolo[3,4-b]isoquinolin-3-ylidene]amino]-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C16H15N3O2S2/c20-14(21)6-12-8-22-15(17-12)18-16-19-7-11-4-2-1-3-10(11)5-13(19)9-23-16/h1-4,8,13H,5-7,9H2,(H,20,21)/b18-16-/t13-/m0/s1 |
| Standard InChI Key | NSSBLCWNITXZRU-VDMFXUGISA-N |
| Isomeric SMILES | C1[C@H]2CS/C(=N\C3=NC(=CS3)CC(=O)O)/N2CC4=CC=CC=C41 |
| SMILES | C1C2CSC(=NC3=NC(=CS3)CC(=O)O)N2CC4=CC=CC=C41 |
| Canonical SMILES | C1C2CSC(=NC3=NC(=CS3)CC(=O)O)N2CC4=CC=CC=C41 |
Introduction
Chemical Structure and Properties
Structural Analysis
4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)- features a complex molecular architecture combining two significant structural components: a thiazole acetic acid moiety and a thiazolo(3,4-b)isoquinoline scaffold. The compound contains multiple heterocyclic rings with nitrogen and sulfur atoms that contribute to its potential biological activity. The thiazole ring contains a nitrogen and sulfur atom in a five-membered aromatic structure, with an acetic acid substituent at the 4-position and an amino group at the 2-position that forms an imine linkage with the thiazolo(3,4-b)isoquinoline component.
Physical and Chemical Properties
Based on analysis of related compounds, 4-Thiazoleacetic acid derivatives typically appear as crystalline powders. The parent compound 2-amino-4-thiazoleacetic acid is known to have a melting point of approximately 130°C (with decomposition) . The complete conjugated structure suggests limited water solubility but potential solubility in polar organic solvents such as DMSO or DMF.
The carboxylic acid functional group imparts acidic properties, allowing for salt formation with appropriate bases. This property can be exploited for improving water solubility for experimental or pharmaceutical applications. The compound's SMILES notation would build upon the parent structure (Nc1nc(CC(O)=O)cs1) , with additional complexity from the thiazolo(3,4-b)isoquinoline portion.
Stereochemical Considerations
The (S)- designation in the compound name indicates specific stereochemistry at one of the chiral centers, most likely at the 10a-position of the tetrahydrothiazolo(3,4-b)isoquinoline scaffold. This stereochemistry may be crucial for biological activity, as is often the case with complex heterocyclic compounds. Patent literature suggests methods for obtaining stereochemically pure isomers of thiazolo(3,4-b)isoquinoline derivatives, including the separation of isomers of tetrahydrothiazolo(3,4-b)isoquinoline-3-thione .
Synthesis and Preparation
Synthetic Pathways
The synthesis of 4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)- likely involves multiple steps including the preparation of both key structural components followed by coupling. Based on patent literature, the thiazolo(3,4-b)isoquinoline component may be synthesized through cyclization reactions starting from appropriately substituted 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolines .
For the preparation of the thiazolo(3,4-b)isoquinoline scaffold, a documented approach involves:
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Conversion of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline to its sulfate ester
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Cyclization with carbon disulfide in the presence of a base to form thiazolo(3,4-b)isoquinoline-3-thione
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Further modifications to introduce the required functional groups for coupling
Laboratory Methods
Laboratory preparation would require careful control of reaction conditions to ensure stereoselectivity and purity. The reaction sequence may involve:
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Synthesis of 2-amino-4-thiazoleacetic acid or its suitable protected derivative
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Preparation of the appropriately functionalized thiazolo(3,4-b)isoquinoline component
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Formation of the imine linkage between the amino group of the thiazoleacetic acid and the thiazolo(3,4-b)isoquinoline moiety
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Deprotection steps and purification
The patent literature indicates that 5-isothiocyanatoisoquinoline, a potential intermediate, can be prepared by reacting 5-aminoisoquinoline with carbon disulfide . This suggests possible synthetic routes for the isoquinoline portion of the target compound.
Biological Activities and Pharmacological Profile
Cardiovascular Effects
Thiazole acetic acid derivatives have demonstrated significant cardiovascular activities in isolated rat heart and blood vessel studies. Research has shown that various thiazole acetic acid derivatives (such as SMVA-35, SMVA-40, SMVA-41, and SMVA-42) significantly increase developed tension in isolated hearts, indicating enhanced myocardial contraction .
Table 1: Effects of Thiazole Acetic Acid Derivatives on Developed Tension in Isolated Rat Hearts
| Treatment | Concentration of Thiazole Acetic Acid Derivatives |
|---|---|
| 1 nM | |
| Normal | 324.67 ± 8.12 |
| SMVA-10 | 236.00 ± 50.12 |
| SMVA-35 | 292.00 ± 41.23 |
| SMVA-40 | 276.00 ± 39.21 |
Experimental studies have also shown that some thiazole acetic acid derivatives can potentiate the effects of adrenaline on heart contractility. When tested in the presence of 6 μM adrenaline, several derivatives at 3 μM concentration significantly increased developed tension compared to adrenaline alone . This suggests potential positive inotropic effects that might be applicable to the target compound.
Vascular Effects
Some thiazole acetic acid derivatives, particularly SMVA-42, have demonstrated contractile responses in isolated blood vessels in a dose-dependent manner. These effects were found to be mediated through alpha-1 adrenergic receptors, as they were reduced or abolished by the alpha-1 selective inhibitor prazosin . The structural similarity of the target compound to these tested derivatives suggests potential vascular activity.
Structure-Activity Relationships
Key Structural Features
The biological activity of 4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)- likely depends on several key structural elements:
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The thiazole ring - crucial for binding to potential biological targets
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The carboxylic acid group - important for hydrogen bonding and potential ionic interactions
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The imine linkage - providing conformational rigidity and potential for hydrogen bonding
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The thiazolo(3,4-b)isoquinoline scaffold - possibly contributing to receptor selectivity
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The (S)- stereochemistry - potentially critical for proper spatial orientation for target binding
Related Compounds
Several related compounds provide insights into potential structure-activity relationships:
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2-Aminothiazole - A simpler analog listed as a recommended product in relation to 2-amino-4-thiazoleacetic acid
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2-Aminobenzothiazole - Contains a fused benzene ring that may confer different pharmacological properties
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Various thiazole acetic acid derivatives (SMVA series) - Demonstrate cardiovascular activity with varying potencies
The patent literature describes multiple thiazolo(3,4-b)isoquinoline derivatives with variations at different positions, suggesting extensive structure-activity relationship studies have been conducted on this scaffold .
Analytical Methods and Characterization
Spectroscopic Analysis
Characterization of 4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)- would typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure and stereochemistry
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Mass Spectrometry to determine molecular weight and fragmentation pattern
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Infrared Spectroscopy to identify functional groups including the carboxylic acid and imine linkage
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UV-Visible Spectroscopy to characterize the conjugated system
Chromatographic Methods
Analytical and preparative methods for the compound might include:
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High-Performance Liquid Chromatography (HPLC) for purity determination and preparative separation
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Thin Layer Chromatography (TLC) for reaction monitoring
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Chiral chromatography for enantiomeric purity assessment
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